Artelinic acid

Vue d'ensemble

Description

L'acide artelinic est un dérivé semi-synthétique du composé naturel artémisinine, qui est extrait de la plante Artemisia annua. Il est principalement étudié comme agent antipaludique en raison de sa puissante activité contre Plasmodium falciparum, le parasite responsable de la forme la plus grave du paludisme . L'acide artelinic est connu pour sa faible neurotoxicité par rapport à d'autres dérivés de l'artémisinine tels que l'artééther et l'artéméther .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide artelinic est synthétisé par une série de réactions chimiques à partir de l'artémisinine. Le processus implique la modification de la structure de l'artémisinine pour introduire une fraction acide benzoïque. Ceci est généralement réalisé par des réactions d'estérification et d'hydrolyse subséquentes .

Méthodes de production industrielle : La production industrielle d'acide artelinic implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de solvants organiques et de catalyseurs pour faciliter les transformations chimiques. Le produit final est purifié par cristallisation et d'autres techniques de séparation .

Analyse Des Réactions Chimiques

Types de réactions : L'acide artelinic subit diverses réactions chimiques, notamment :

Oxydation : L'acide artelinic peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'acide artelinic.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule d'acide artelinic.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide artelinic avec des groupes fonctionnels modifiés, qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la Recherche Scientifique

L'acide artelinic a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier le comportement chimique des dérivés de l'artémisinine.

Biologie : Étudié pour ses effets sur les systèmes biologiques, en particulier son activité antipaludique.

Médecine : Exploré comme traitement potentiel du paludisme, les études se concentrant sur son efficacité et son profil de sécurité.

Industrie : Utilisé dans le développement de nouveaux médicaments et formulations antipaludiques

5. Mécanisme d'Action

L'acide artelinic exerce ses effets antipaludiques en générant des espèces réactives de l'oxygène qui endommagent les structures cellulaires du parasite. Le composé cible les molécules d'hème à l'intérieur du parasite, conduisant à la formation de radicaux libres toxiques qui perturbent les processus métaboliques du parasite. Cela aboutit finalement à la mort du parasite .

Composés Similaires :

- Artésunate

- Artéméther

- Artéether

- Dihydroartémisinine

Comparaison : L'acide artelinic est unique parmi les dérivés de l'artémisinine en raison de sa faible neurotoxicité et de sa plus grande stabilité en milieu acide. Alors que l'artésunate et l'artéméther sont largement utilisés en clinique, l'acide artelinic offre des avantages potentiels en termes de sécurité et d'efficacité, bien qu'il soit encore en cours d'investigation et n'est pas encore largement utilisé .

L'acide artelinic continue d'être l'objet de recherches approfondies, avec des études en cours visant à comprendre pleinement son potentiel et à optimiser son utilisation dans le traitement du paludisme.

Applications De Recherche Scientifique

Artelinic acid has several scientific research applications, including:

Chemistry: Used as a model compound to study the chemical behavior of artemisinin derivatives.

Biology: Investigated for its effects on biological systems, particularly its antimalarial activity.

Medicine: Explored as a potential treatment for malaria, with studies focusing on its efficacy and safety profile.

Industry: Utilized in the development of new antimalarial drugs and formulations

Mécanisme D'action

Artelinic acid exerts its antimalarial effects by generating reactive oxygen species that damage the parasite’s cellular structures. The compound targets the heme molecules within the parasite, leading to the formation of toxic free radicals that disrupt the parasite’s metabolic processes. This ultimately results in the death of the parasite .

Comparaison Avec Des Composés Similaires

- Artesunate

- Artemether

- Arteether

- Dihydroartemisinin

Comparison: Artelinic acid is unique among artemisinin derivatives due to its lower neurotoxicity and higher stability in acidic conditions. While artesunate and artemether are widely used in clinical settings, this compound offers potential advantages in terms of safety and efficacy, although it is still under investigation and not yet widely used .

This compound continues to be a subject of extensive research, with ongoing studies aimed at fully understanding its potential and optimizing its use in antimalarial therapy.

Activité Biologique

Artelinic acid, a derivative of artemisinin, has garnered attention due to its potential as an antimalarial agent and its biological activities against various cell lines. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon activation by iron, leading to oxidative stress in target cells. This mechanism is similar to that of other artemisinin derivatives, which disrupt mitochondrial function and inhibit critical cellular processes.

- Reactive Oxygen Species Generation : this compound is activated by heme or ferrous iron, producing ROS that damage cellular components, particularly in malaria parasites and cancer cells .

- Mitochondrial Dysfunction : Studies suggest that this compound may induce mitochondrial membrane depolarization, which is critical for its antimalarial activity .

Antimalarial Activity

This compound exhibits significant antimalarial properties, particularly against Plasmodium falciparum. Its efficacy has been demonstrated through various in vitro and in vivo studies.

- In Vitro Studies : Research indicates that this compound can inhibit the growth of P. falciparum with a 50% inhibitory concentration (IC50) comparable to that of standard treatments like artemisinin .

- Resistance Mechanisms : Resistance to this compound has been observed in laboratory-selected strains of P. falciparum, indicating the need for continuous monitoring and development of combination therapies to mitigate resistance .

Antitumor Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Modifications such as conjugation with triphenylphosphonium (TPP) have enhanced its cytotoxicity against various cancer cell lines.

- Cytotoxicity Enhancement : The derivative ARTa-TPP showed significantly increased cytotoxic activity against cancer cells while exhibiting reduced activity against yeast and malaria parasites. This suggests a selective mechanism that may be exploited for cancer therapy .

- Cell Line Studies : this compound has demonstrated effectiveness against several cancer cell lines, indicating its potential role in cancer treatment protocols.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have shown varying absorption rates and bioavailability depending on the formulation used.

- Formulation Impact : The formulation of this compound into liposomes has been shown to enhance its pharmacokinetic profile, leading to increased exposure levels in animal models compared to standard solutions .

- Neurotoxicity Concerns : High doses of this compound have been associated with neurotoxicity in animal studies, necessitating careful consideration of dosing regimens in clinical applications .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

- Combination Therapy Trials : Clinical trials combining this compound with other antimalarials have shown improved outcomes in patients with resistant malaria strains.

- Cancer Treatment Protocols : Case reports indicate promising results when using this compound derivatives in conjunction with traditional chemotherapeutics, enhancing overall treatment efficacy.

Summary Table of Biological Activities

| Activity Type | Efficacy Level | Notable Findings |

|---|---|---|

| Antimalarial | High | Effective against P. falciparum; resistance noted |

| Antitumor | Moderate to High | Enhanced cytotoxicity with TPP conjugation |

| Neurotoxicity | Observed at High Doses | Caution required in dosing due to potential toxicity |

Propriétés

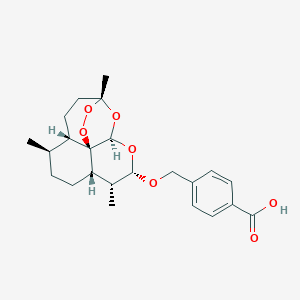

IUPAC Name |

4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-13-4-9-18-14(2)20(26-12-15-5-7-16(8-6-15)19(24)25)27-21-23(18)17(13)10-11-22(3,28-21)29-30-23/h5-8,13-14,17-18,20-21H,4,9-12H2,1-3H3,(H,24,25)/t13-,14-,17+,18+,20+,21-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNHKOOJXSALHN-ILQPJIFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OCC5=CC=C(C=C5)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316558 | |

| Record name | β-Artelinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120020-26-0 | |

| Record name | β-Artelinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120020-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artelinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120020260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-Artelinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTELINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08X93406PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.